Thermal Hydrogen Abstraction Kinetics: 3-Butenal vs. (E)-2-Butenal
A computational study employing multipath canonical variational theory with small-curvature tunneling (MP-CVT/SCT) determined the thermal rate coefficients for hydrogen abstraction from 3-butenal by a hydrogen atom. The overall rate constants for the 3-butenal + H reaction are faster than those for the (E)-2-butenal + H reaction over a wide range of temperatures [1]. This difference is attributed to the presence of five distinct abstraction channels (R1–R5) in 3-butenal, compared to a more limited set of pathways in the conjugated 2-butenal isomer, and to the important contribution of high-energy rotamers in the transition state flux [1].
| Evidence Dimension | Thermal hydrogen abstraction rate constants (k(T)) |
|---|---|
| Target Compound Data | 3-Butenal: Faster overall rate constants; five abstraction channels (R1–R5); 48 distinguishable transition state structures identified |
| Comparator Or Baseline | (E)-2-Butenal: Slower overall rate constants |
| Quantified Difference | Faster for 3-butenal across a wide temperature range (200–2500 K) |
| Conditions | Gas phase; theoretical study using MP-CVT/SCT with torsional anharmonicity correction via E2DT method |
Why This Matters
For combustion kinetic modeling and atmospheric chemistry simulations, using 2-butenal rate constants as a proxy for 3-butenal will underestimate reaction flux and lead to inaccurate predictions of intermediate concentrations and ignition delays.
- [1] Passos, M.O.; Lins, I.A.; Venancio, M.F.; Alves, T.V. Differences in the torsional anharmonicity between reactant and transition state: the case of 3-butenal + H abstraction reactions. Phys. Chem. Chem. Phys., 2021, 23, 25414-25423. DOI: 10.1039/D1CP03981D View Source
